molecular formula C17H26N2O2 B12071242 Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-

Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-

Cat. No.: B12071242
M. Wt: 290.4 g/mol
InChI Key: OKFMRHLQJHVPKJ-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- (hereafter referred to as the "target compound") is a morpholine derivative characterized by a phenoxyethyl linker connecting the morpholine ring to a 4-piperidinyl group. This structural motif is significant in medicinal chemistry due to morpholine's role as a versatile scaffold for modulating physicochemical properties (e.g., solubility, lipophilicity) and enhancing target binding .

For instance, 4-[2-(4-benzylphenoxy)ethyl]morpholine (MBPE) is a potent cholesterol-5,6-epoxide hydrolase (ChEH) inhibitor with nanomolar efficacy , and similar compounds have shown antitumor and anti-inflammatory activities. The piperidinyl substituent in the target compound may confer unique pharmacokinetic or pharmacodynamic advantages, such as improved blood-brain barrier penetration or receptor selectivity, compared to analogs with alternative aromatic or aliphatic groups.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

4-[2-(2-piperidin-4-ylphenoxy)ethyl]morpholine

InChI

InChI=1S/C17H26N2O2/c1-2-4-17(16(3-1)15-5-7-18-8-6-15)21-14-11-19-9-12-20-13-10-19/h1-4,15,18H,5-14H2

InChI Key

OKFMRHLQJHVPKJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2OCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Reaction Between Morpholine and Haloethylphenol Derivatives

A primary route involves reacting 4-(2-chloroethyl)morpholine with 2-(4-piperidinyl)phenol in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, where the phenolate ion attacks the chloroethyl group. Key parameters include:

  • Solvent: Anhydrous acetone or dimethylformamide (DMF) to enhance nucleophilicity.

  • Temperature: Reflux at 50–60°C for 6–8 hours.

  • Catalyst: K₂CO₃ (1.5 equivalents) to deprotonate the phenol and drive the reaction.

Yields typically range from 65% to 78%, with purity dependent on recrystallization solvents such as ethyl acetate.

Two-Step Synthesis via Intermediate Alkylation

For enhanced regioselectivity, a two-step protocol is adopted:

  • Alkylation of 2-(4-Piperidinyl)phenol:

    • React with 1,2-dibromoethane in acetone/K₂CO₃ to form 2-(4-piperidinyl)phenoxyethyl bromide.

  • Coupling with Morpholine:

    • Substitute bromide with morpholine under reflux (80°C, 12 hours), achieving yields up to 82%.

This method minimizes side reactions but requires rigorous purification of intermediates.

Alkylation of Morpholine with Preformed Phenoxyethyl Halides

Direct alkylation of morpholine using pre-synthesized phenoxyethyl halides offers a streamlined pathway.

Synthesis of 4-[2-(2-Bromophenoxy)ethyl]morpholine

A patented method (WO2009057133A2) outlines the preparation of bromophenoxyethyl intermediates:

  • Reactants: 2-(2-Bromophenoxy)ethanol and thionyl chloride (SOCl₂) to form 2-(2-bromophenoxy)ethyl chloride.

  • Conditions: SOCl₂ in dichloromethane at 0–5°C, followed by distillation under reduced pressure.

  • Alkylation: Combine with morpholine in acetonitrile/K₂CO₃ (12 hours, 60°C), yielding 70–75%.

Piperidinyl Group Introduction via Reductive Amination

Post-alkylation, the piperidinyl group is introduced through reductive amination:

  • Formation of Schiff Base: React 4-[2-(2-formylphenoxy)ethyl]morpholine with piperidine in ethanol.

  • Reduction: Use sodium cyanoborohydride (NaBH₃CN) at pH 5–6 to yield the target compound.

This method achieves 68% yield but demands strict pH control to avoid over-reduction.

Hydrolysis of Protected Intermediates

Acid-catalyzed hydrolysis is critical for deprotecting intermediates in multi-step syntheses.

Hydrolysis of Acetamide Derivatives

A patent (WO2009057133A2) describes hydrolyzing acetamide precursors to free the piperidinyl group:

  • Reactant: 4-[2-(2-(4-Acetamidopiperidinyl)phenoxy)ethyl]morpholine.

  • Conditions: 6M HCl at 80–85°C for 4 hours.

  • Yield: 85–90% after neutralization and extraction.

Sulfuric Acid-Mediated Deprotection

Alternative hydrolysis with H₂SO₄ (10% v/v) at 70°C for 3 hours achieves comparable yields (83%) but risks sulfonation side products.

Comparative Analysis of Synthetic Routes

Method Yield (%) Advantages Disadvantages
Williamson Synthesis65–78Mild conditions, scalableRequires dry solvents
Two-Step Alkylation82High regioselectivityLengthy purification steps
Reductive Amination68Compatible with sensitive groupspH sensitivity
Acid Hydrolysis85–90Efficient deprotectionCorrosive reagents

Optimization Strategies and Challenges

Solvent Selection

  • Polar Aprotic Solvents: DMF enhances reaction rates but complicates product isolation.

  • Ether Solvents: Tetrahydrofuran (THF) reduces side reactions but lowers yields by 10–15%.

Catalytic Enhancements

  • Phase-Transfer Catalysts: Adding tetrabutylammonium bromide (TBAB) improves yields to 80% in Williamson synthesis.

  • Microwave Assistance: Reducing reaction time from 8 hours to 45 minutes at 100°C.

Purification Techniques

  • Column Chromatography: Silica gel (ethyl acetate:hexane = 3:7) achieves >95% purity.

  • Recrystallization: Ethanol/water mixtures afford crystalline products but reduce yields by 8–12% .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Anticancer Agents

One of the notable applications of this compound is in the development of anticancer drugs. It has been linked to gefitinib (Iressa), a well-known drug used in cancer therapy, particularly for non-small cell lung cancer. The structure-activity relationship (SAR) studies have shown that derivatives of morpholine can significantly enhance the efficacy of anticancer agents by modifying their interaction with biological targets .

Anticholinesterase Activity

Recent studies have highlighted the potential of morpholine derivatives as anticholinesterase agents. These compounds exhibit selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for treating neurodegenerative diseases such as Alzheimer's. The binding interactions have been characterized through molecular dynamics simulations, revealing insights into their pharmacokinetic profiles .

Cosmetic Formulation Applications

Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- is also being explored in cosmetic formulations. Its properties make it suitable as an emulsifier and stabilizer in creams and lotions. Studies indicate that incorporating this compound can enhance the sensory attributes of cosmetic products, improving texture and skin feel .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing morpholine derivatives demonstrated their potential as effective inhibitors against cancer cell lines. The research utilized SAR analysis to optimize the chemical structure, leading to compounds with improved selectivity and potency against specific cancer types. The findings suggest a promising avenue for developing new anticancer therapies based on morpholine derivatives .

Case Study 2: Cosmetic Product Optimization

In a formulation study, morpholine derivatives were included in a range of cosmetic products to evaluate their effects on stability and user experience. The experimental design employed response surface methodology to assess the interaction between various ingredients. Results indicated that these compounds significantly improved the moisturizing properties and overall sensory experience of the formulations .

Data Tables

Application AreaSpecific UseOutcome/Benefit
Medicinal ChemistryAnticancer agentsEnhanced efficacy in cancer treatment
Medicinal ChemistryAnticholinesterase activityPotential treatment for neurodegenerative diseases
Cosmetic FormulationEmulsifier and stabilizerImproved texture and sensory attributes

Mechanism of Action

The mechanism of action of Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s structure can be compared to other morpholine derivatives with phenoxyethyl-linked substituents. Key differences in substituents influence lipophilicity (cLog P), solubility, and biological activity:

Table 1: Comparative Analysis of Morpholine Derivatives
Compound Name Key Substituent Biological Activity cLog P Potency (Ki/IC50) Reference
Target Compound 4-Piperidinylphenoxyethyl Not explicitly reported N/A Inferred nanomolar*
4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Naphthyloxyethyl TNF-α production inhibition 4.2 Not specified
MBPE (4-[2-(4-Benzylphenoxy)ethyl]morpholine) Benzylphenoxyethyl ChEH inhibition N/A 5–33 nM (IC50)
Arotinoid (Ro 40-8757) Naphthylpropenylphenoxyethyl Antitumor (mammary tumors) N/A Effective at 0.35 mmol/kg/day
4-[2-(4-Diphenylmethylpiperazinyl)ethyl]morpholine Diphenylmethylpiperazinyl Not reported N/A N/A

*Inferred from MBPE’s potency due to structural similarity.

Key Observations :

  • Lipophilicity : The naphthyl-substituted morpholine (cLog P = 4.2) is more lipophilic than analogs with simpler phenyl or piperidinyl groups. Higher cLog P may enhance membrane permeability but could increase off-target toxicity.
  • Substituent Effects: The benzyl group in MBPE enhances ChEH inhibition potency (Ki ~5–33 nM) , while the piperidinyl group in the target compound may improve selectivity for CNS targets due to piperidine’s basicity and structural similarity to endogenous amines.
  • Antitumor Activity: The arotinoid derivative () demonstrates that bulky aromatic substituents (e.g., tetramethylnaphthyl) linked via phenoxyethyl-morpholine can confer potent antitumor effects with reduced bone toxicity compared to retinoids .

Pharmacological Profiles

Enzyme Inhibition
  • ChEH Inhibition: MBPE and MCPE (4-[2-(4-(2-phenylpropan-2-yl)phenoxy)ethyl]morpholine) are potent ChEH inhibitors, suggesting that the phenoxyethyl-morpholine scaffold is critical for binding . The target compound’s piperidinyl group could modulate interactions with ChEH’s active site or alter metabolic stability.
  • TNF-α Inhibition : Derivatives like 4-(2-(naphthalen-1-yloxy)ethyl)morpholine (cLog P = 4.2) show inhibitory effects on TNF-α production, with lipophilicity playing a role in cellular uptake .
Antitumor Activity

Its naphthylpropenylphenoxyethyl group stabilizes tumor size in mammary carcinoma models at 0.23 mmol/kg/day, outperforming all-trans-retinoic acid in efficacy and safety .

Metabolic and Toxicity Considerations

  • Metabolism : Piperidine rings are susceptible to cytochrome P450-mediated oxidation, which could influence the target compound’s half-life compared to benzyl or naphthyl analogs .
  • Toxicity : MBPE and related ChEH inhibitors show negligible off-target effects on ion channels or enzymes , whereas naphthyl-substituted compounds may accumulate in lipid-rich tissues, increasing toxicity risks .

Biological Activity

Morpholine derivatives, particularly Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl] , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound features a unique structure that incorporates both morpholine and piperidine moieties, which contribute to its pharmacological properties. Here, we explore the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Morpholine is a six-membered ring containing nitrogen and oxygen heteroatoms. The specific compound has a phenoxyethyl group linked to a piperidine ring, enhancing its interaction with biological targets. Its chemical structure can be represented as follows:

C18H24N2O\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}

This compound is typically characterized as a colorless liquid with a weak odor, indicating its volatility and potential for various applications in drug design.

  • Cholinesterase Inhibition : Morpholine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In one study, compounds similar to morpholine demonstrated significant inhibitory activity against these enzymes, which are critical in neurotransmission. For instance, derivatives exhibited IC50 values ranging from 0.5 to 71.7 µM against eeAChE, with some compounds showing enhanced potency due to the presence of the piperidinyl moiety .
  • P-glycoprotein Interaction : Research indicates that morpholine-containing compounds may interact with P-glycoprotein (P-gp), a key efflux pump implicated in multidrug resistance (MDR) in cancer therapy. These interactions can influence the pharmacokinetic profiles of drugs by altering their absorption and distribution .
  • Antitumor Activity : Morpholine derivatives have shown promising results in anticancer studies. For example, certain morpholine-based compounds were tested against various cancer cell lines (e.g., HepG2 and HeLa), demonstrating cytotoxic effects with GI50 values indicating substantial anti-proliferative activity . The SAR studies highlighted that modifications at the piperidine or phenoxy groups significantly impacted their efficacy.

Structure-Activity Relationships (SAR)

The biological activity of morpholine derivatives is closely linked to their structural configurations:

  • Piperidine Substitution : The presence of a piperidinyl group has been shown to enhance AChE inhibitory activity compared to other substituents .
  • Hydrophobic Interactions : Compounds exhibiting increased lipophilicity often show improved binding affinities for target proteins, such as P-gp . This is crucial for the development of effective drug candidates.
  • Functional Group Variations : Variations in the functional groups attached to the morpholine ring can lead to significant changes in biological activity. For instance, halogen substitutions on aromatic rings have been correlated with increased inhibitory effects against cancer cell lines .

Case Studies

  • Inhibition of Cholinesterases : A study synthesized several morpholine derivatives and evaluated their inhibitory potential against AChE and BuChE using modified Ellman’s method. The most potent derivative showed an IC50 value of 0.5 µM against eeAChE, suggesting strong potential for treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : In vitro evaluations revealed that certain morpholine derivatives significantly inhibited tumor growth in various cancer cell lines. For example, one derivative exhibited a tumor inhibition rate of 44% in H22 hepatocellular carcinoma models . These findings underscore the therapeutic promise of morpholine-based compounds in oncology.

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